Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-
Description
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 651731-57-6 | |
| Molecular Formula | C₉H₁₁Cl₂N₂O₄P | |
| Molecular Weight | 313.074 g/mol | |
| SMILES | COC1=C(C=CC(=C1)OC)NC(=O)NP(=O)(Cl)Cl |
The urea functionality arises from the carbamoyl group (-NC(=O)-) bridging the phosphorus center and the 3,4-dimethoxyphenyl substituent. The methoxy groups at positions 3 and 4 on the phenyl ring are critical for steric and electronic modulation.
Molecular Geometry and Bonding Analysis
The compound exhibits a tetrahedral geometry at the phosphorus atom, consistent with sp³ hybridization. Key bond lengths and angles, inferred from analogous phosphoramidic dichlorides, include:
Bond Lengths:
| Bond Type | Length (Å) |
|---|---|
| P=O | 1.45–1.49 |
| P-Cl | 1.98–2.02 |
| P-N | 1.65–1.68 |
| C=O (urea) | 1.22–1.24 |
Bond Angles:
| Angle | Value (°) |
|---|---|
| Cl-P-Cl | 100–105 |
| O-P-N | 110–115 |
| N-P-N | 105–108 |
The urea moiety introduces planar geometry at the carbonyl carbon, with resonance stabilization between the C=O and N lone pairs. The 3,4-dimethoxyphenyl group adopts a nearly planar conformation, with methoxy oxygen atoms participating in weak intramolecular interactions with the phosphoryl oxygen.
Crystallographic Data and Solid-State Conformation
While experimental crystallographic data for this specific compound are not publicly available, structural insights can be extrapolated from related phosphoramidic dichlorides:
General Solid-State Features:
- Packing Motifs : Phosphoramidic dichlorides typically form layered structures stabilized by van der Waals interactions and halogen bonding.
- Torsional Angles : The P-N-C(=O)-N linkage likely exhibits a synclinal conformation (≈60° torsion angle) to minimize steric clashes between the phosphoryl and aryl groups.
- Intermolecular Interactions : Weak C-H···O and Cl···Cl interactions contribute to lattice stability.
A hypothetical unit cell for this compound would feature monoclinic or orthorhombic symmetry, with Z = 4–8 molecules per unit cell.
Comparative Structural Analysis with Related Phosphoramidic Dichlorides
The structural uniqueness of this compound becomes evident when compared to analogs:
Key Observations:
Substituent Effects :
- The 3,4-dimethoxyphenyl group introduces significant steric bulk compared to alkyl substituents in diethyl or dimethyl analogs, potentially altering reactivity in substitution reactions.
- Electron-donating methoxy groups enhance the electron density at the urea nitrogen, increasing nucleophilicity at the phosphorus center.
Bond Length Variations :
Conformational Flexibility :
- The urea linkage allows for greater rotational freedom compared to rigid alkylamine substituents, enabling adaptive binding in catalytic or synthetic applications.
Structure
3D Structure
Properties
CAS No. |
651731-57-6 |
|---|---|
Molecular Formula |
C9H11Cl2N2O4P |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-(3,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C9H11Cl2N2O4P/c1-16-7-4-3-6(5-8(7)17-2)12-9(14)13-18(10,11)15/h3-5H,1-2H3,(H2,12,13,14,15) |
InChI Key |
GUWRTVAIUMEONR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NP(=O)(Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- typically involves the reaction of 3,4-dimethoxyaniline with phosphoryl chloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .
Chemical Reactions Analysis
Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and the corresponding amine.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Phosphoramidic Dichloride
The synthesis of phosphoramidic dichlorides typically involves reactions between phosphorus halides and amines. Recent advancements have improved the efficiency and yield of these syntheses, allowing for the production of compounds with tailored properties for specific applications. Notably, phosphorus halides serve as substrates in various synthetic pathways, which can be categorized into:
- Phosphorus Halides as Substrates : Direct reactions with amines.
- Phosphates as Substrates : Utilizing phosphoric acid derivatives.
- Azide-Based Methods : For creating more complex structures.
Medicinal Chemistry
Phosphoramidic dichloride has significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Compounds derived from phosphoramidic dichloride have shown efficacy against various pathogens by inhibiting key enzymes such as acetylcholinesterase in insects and certain bacteria . This makes them suitable candidates for developing new antibiotics or pesticides.
- Anticancer Activity : Research indicates that phosphoramidic compounds can exhibit cytotoxic effects on cancer cell lines, including A549 human lung adenocarcinoma cells. Studies demonstrate that these compounds can significantly reduce cell viability at specific concentrations .
- Prodrugs for Enhanced Delivery : The ProTide approach utilizes phosphoramidic structures to enhance drug delivery systems, improving the efficacy of existing drugs like remdesivir for treating viral infections .
Agricultural Applications
In agriculture, phosphoramidic dichloride derivatives are utilized as pesticides and herbicides:
- Pesticidal Activity : These compounds affect the nervous systems of pests by inhibiting acetylcholinesterase, leading to effective pest management strategies .
- Urease Inhibitors : They also serve as urease inhibitors, enhancing nitrogen availability in fertilizers by preventing urea hydrolysis .
Analytical Chemistry Applications
Phosphoramidic compounds find utility in analytical chemistry:
- Mass Spectrometry Enhancements : They are used to improve ionization efficiency in techniques like MALDI-TOF mass spectrometry by suppressing background signals from matrix interactions .
- Task-Specific Ionic Liquids : Phosphoramidic derivatives are being explored as ionic liquids for selective extraction processes, such as uranium extraction from nuclear waste .
Antimicrobial Efficacy Assessment
A study on the antimicrobial properties of phosphoramidic dichloride derivatives revealed:
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Staphylococcus aureus | Varies | Effective growth inhibition |
Anticancer Properties
Research on anticancer activity showed:
| Activity Type | Target Cells | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]- involves its reactivity with nucleophiles and electrophiles. The phosphoramidic dichloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Data Table: Key Comparisons
| Compound Class | Backbone | Substituent | logP/log k | Applications |
|---|---|---|---|---|
| Target Compound | Phosphoramidic dichloride | 3,4-Dimethoxyphenyl | ~3.2* | Organophosphorus synthesis |
| Chlorophenyl Carbamates (4a–i) | Carbamate | 3-Chlorophenyl/3,4-Dichloro | 1.8–2.5 | Pharmacological research |
| Cyclanilide | Cyclopropane | 2,4-Dichlorophenyl | 2.1 | Pesticide |
| Epristeride Analogs | Steroidal | tert-Butyl | 3.5 | Enzyme inhibition |
*Estimated based on methoxy group contributions .
Biological Activity
Phosphoramidic dichloride, specifically the compound represented as [[(3,4-dimethoxyphenyl)amino]carbonyl]-, is a phosphoramidic derivative that has garnered attention in various biological and chemical research contexts. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Synthesis
Phosphoramidic dichloride compounds generally feature a phosphorus atom bonded to two chlorine atoms and a nitrogen atom. The specific compound in focus incorporates a 3,4-dimethoxyphenyl group, contributing to its unique reactivity and biological properties. The synthesis of such compounds typically involves the reaction of phosphorus oxychloride with amines or other nucleophiles under controlled conditions to yield the desired phosphoramidate.
Cytostatic Activity
One of the most notable biological activities of phosphoramidic dichloride derivatives is their cytostatic effect , particularly in cancer research. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, including leukemia cell lines, potentially offering therapeutic avenues for treatment-resistant cancers.
Antibacterial Properties
Phosphoramidic dichloride derivatives have also shown significant antibacterial activity against various pathogens. For instance, related compounds have been tested against Escherichia coli, exhibiting promising results that highlight their potential in developing new antibacterial agents.
The mechanism underlying the biological activity of phosphoramidic dichloride involves its reactivity as both an electrophile and nucleophile. The presence of the dichlorophosphonyl group allows it to form covalent bonds with nucleophilic sites in biomolecules, leading to diverse biochemical effects. This reactivity is crucial for its cytostatic and antibacterial activities.
Comparative Analysis
To contextualize the activity of phosphoramidic dichloride within a broader framework of similar compounds, a comparative analysis can be useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Phosphoramidic dichloride | Cytostatic, Antibacterial | Electrophilic/nucleophilic reactivity |
| Diethylphosphoramidic dichloride | Cytostatic | Similar reactivity as above |
| Dichlorophosphonyl chloride | Precursor for phosphoramidates | Electrophilic substitution reactions |
Case Study 1: Cytostatic Effects on Leukemia Cells
A study investigated the effects of phosphoramidic dichloride on various leukemia cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent for leukemia. The study utilized high-throughput screening methods to assess cell proliferation and apoptosis markers post-treatment.
Case Study 2: Antibacterial Efficacy
Another case study focused on the antibacterial properties of derivatives derived from phosphoramidic dichloride. In vitro assays demonstrated that these compounds effectively inhibited the growth of E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy.
Q & A
Q. What are the established synthetic routes for preparing phosphoramidic dichloride derivatives, and what methodological considerations ensure reproducibility?
Phosphoramidic dichloride derivatives are synthesized via condensation reactions using phosphorus oxychloride (POCl₃) and a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Key steps include:
- Reacting POCl₃ with TBD and an N-allylic arylamine precursor to form the dichloride intermediate.
- Subsequent reaction with cyclic ethers (e.g., THF) to generate azacycles via intramolecular phosphoryl transfer .
- Strict anhydrous conditions and stoichiometric control (1:1 molar ratio of POCl₃ to TBD) are critical to avoid side reactions .
Q. How can researchers purify and characterize phosphoramidic dichloride intermediates to confirm structural integrity?
- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures) or vacuum distillation under inert atmospheres is recommended to isolate reactive intermediates .
- Characterization :
- NMR Spectroscopy : ³¹P NMR to confirm phosphorus-containing moieties (δ ~0–10 ppm for phosphoramidic dichlorides) .
- FTIR : Peaks at 1200–1250 cm⁻¹ (P=O stretching) and 750–800 cm⁻¹ (P-Cl bonds) .
- Elemental Analysis : Verify C, H, N, and Cl content to ensure stoichiometric accuracy .
Q. What analytical techniques are suitable for assessing the reactivity and stability of phosphoramidic dichlorides in solution?
- HPLC with UV Detection : Monitor degradation kinetics under varying pH and temperature conditions. Lipophilicity (log k) can be calculated using retention times to predict stability in biological systems .
- DSC/TGA : Determine thermal decomposition profiles (e.g., exothermic peaks above 150°C indicate instability) .
Advanced Research Questions
Q. How do reaction mechanisms involving phosphoramidic dichlorides differ when paired with cyclic ethers versus other nucleophiles?
- With cyclic ethers (e.g., THF), the reaction proceeds via a two-step pathway:
Nucleophilic attack by the ether oxygen on the phosphorus center, forming a phosphorylated intermediate.
Intramolecular cyclization through nitrogen-mediated phosphoryl transfer to yield azacycles .
- With amines or alcohols, direct substitution occurs at the phosphorus center, but steric hindrance from the 3,4-dimethoxyphenyl group may reduce reactivity .
Q. What strategies mitigate decomposition risks during the synthesis of phosphoramidic dichloride-containing polymers?
- Low-Temperature Reactions : Conduct polycondensation below 0°C to suppress side reactions (e.g., hydrolysis of P-Cl bonds) .
- Inert Atmosphere : Use argon or nitrogen to prevent moisture ingress .
- Stabilizing Additives : Catalytic amounts of triethylamine (Et₃N) neutralize HCl byproducts, preserving polymer chain integrity .
Q. How can computational modeling guide the design of phosphoramidic dichloride-based antitumor agents?
- DFT Calculations : Predict electronic properties (e.g., charge distribution on phosphorus) to optimize reactivity with biological targets.
- Molecular Docking : Simulate interactions with DNA or enzymes (e.g., topoisomerases) to prioritize derivatives for synthesis .
Q. What experimental approaches resolve contradictions in reported lipophilicity values for phosphoramidic dichloride derivatives?
- Comparative HPLC Studies : Use standardized columns (C18) and mobile phases (methanol/water) to calibrate log k values against known reference compounds .
- Partition Coefficient (log P) Validation : Octanol-water partitioning assays under controlled pH (7.4) to reconcile discrepancies between calculated and empirical data .
Methodological Challenges and Solutions
Q. How to address low yields in azacycle formation from phosphoramidic dichlorides?
- Catalyst Screening : Test alternative bases (e.g., DBU instead of TBD) to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side-product formation .
Q. What safety protocols are critical when handling phosphoramidic dichlorides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
